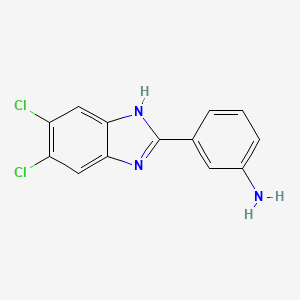
3-(5,6-Dichloro-2-benzimidazolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD19242433 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD19242433 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of MFCD19242433 is designed to be scalable and cost-effective. The process involves large-scale reactors and optimized reaction conditions to maximize output. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
MFCD19242433 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD19242433 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from the reactions of MFCD19242433 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
MFCD19242433 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and cellular processes.
Medicine: MFCD19242433 is explored for its potential therapeutic effects, including its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of MFCD19242433 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
MFCD19242433 can be compared with other triazolo ring compounds and methanesulfonate derivatives. Similar compounds include:
- Triazolo ring compounds with different substituents
- Methanesulfonate derivatives with varying functional groups
Uniqueness
What sets MFCD19242433 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable for applications that require precise control over chemical reactions and product formation .
Properties
Molecular Formula |
C13H9Cl2N3 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
3-(5,6-dichloro-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C13H9Cl2N3/c14-9-5-11-12(6-10(9)15)18-13(17-11)7-2-1-3-8(16)4-7/h1-6H,16H2,(H,17,18) |
InChI Key |
DOWOOEQGLHCJBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)

![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)
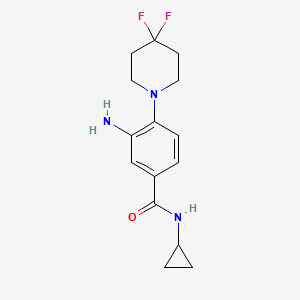
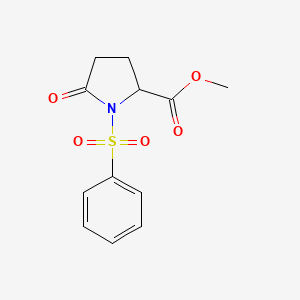
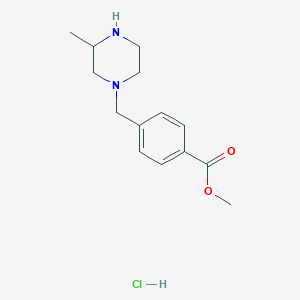
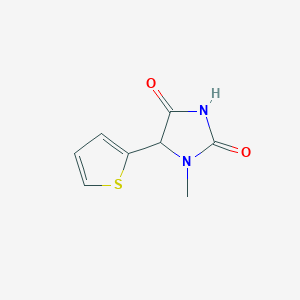


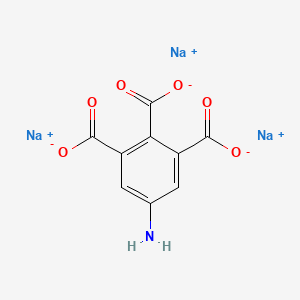
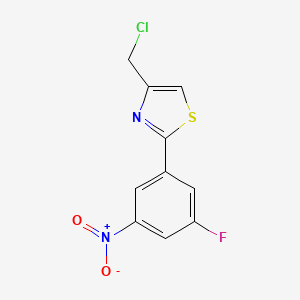
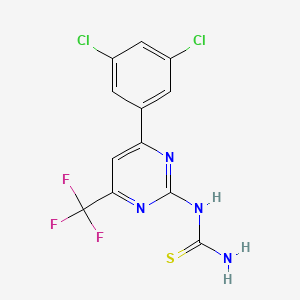
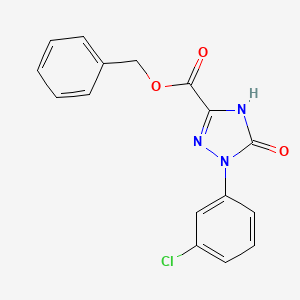
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)
